

A Comparative Guide to Serpentinite and Other Ultramafic Rocks for CO₂ Sequestration

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Compound of Interest

Compound Name: Serpentinine

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The urgent need to mitigate climate change has propelled research into carbon capture and storage (CCS) technologies. Among these, mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and safe sequestration of carbon dioxide (CO₂). Ultramafic rocks, rich in magnesium and calcium silicate minerals, are prime candidates for this technology. This guide provides an objective comparison of serpentinite versus other common ultramafic rocks, such as peridotite and dunite, for CO₂ sequestration, supported by experimental data.

Performance Comparison: Serpentinite vs. Other Ultramafic Rocks

The efficiency of CO₂ sequestration using ultramafic rocks is determined by several key factors, including the rock's mineralogy, the degree of serpentinization, reaction kinetics, and the overall carbonation capacity. Serpentinized peridotites are often considered more effective for carbon sequestration than their unaltered counterparts due to increased mineral reactivity[1]. The primary minerals involved in the carbonation reaction are olivine and pyroxene, and their hydrated counterparts, serpentine-group minerals and brucite[2].

Quantitative Data on CO₂ Sequestration

The following tables summarize quantitative data from various experimental studies on the CO₂ sequestration performance of serpentinite, peridotite, and dunite.

Rock Type	Mineral Composition	CO2 Sequestration Capacity (kg CO2 / ton of rock)	Experimental Conditions	Reference
Serpentinite	Lizardite-dominated	~30	8-month experiment at 70°C and 100 bar CO2 pressure in wet supercritical CO2 and CO2-saturated brine.	[3]
Serpentinite	Antigorite, Chrysotile, Lizardite	Theoretical: 1 tonne of serpentine can convert 0.41 tonnes of CO2.	Not specified.	[2]
Peridotite	Partially serpentinized harzburgite and lherzolite	A carbon mass balance model indicated that up to 59% of the CO2 removed from the chamber headspace was converted to solid carbonates in 4 hours.	Surficial carbon dioxide removal (CDR) experiments.	[2]
Peridotite	Fresh peridotite	Engineered system models indicate a potential to increase mineralization	Reaction path modeling of in situ CO2 mineralization.	[4][5][6]

efficiency by a
factor of over
350.

Dunite

Olivine-rich

Not specified
directly, but
noted as a
promising
feedstock.

General
discussion on
mineral
carbonation.

[7]

Rock Type	Reaction Kinetics/Efficiency	Experimental Conditions	Reference
Serpentinite	Dissolution is the rate-limiting step; thermal and chemical treatments can enhance reactivity.	High-temperature carbonation reactors and geothermal carbonation.	[8] [9]
Serpentinite	With hydrochloric acid, 96% magnesium extraction was achieved within 120 minutes at 100°C.	pH-swing mineral carbonation.	[10] [11]
Peridotite	Engineered injection could enhance the rate of CO ₂ mineralization by a factor of over 16,000 compared to natural processes.	Reaction path modeling at 30°C and 90°C.	[4] [5] [6]
Peridotite	Reaction of CO ₂ with peridotite is exothermic and can be self-sustaining.	General discussion.	[12]
Dunite	Brucite carbonation is rapid (under 7 days), followed by slower olivine carbonation.	Batch reactions at subsurface temperatures and pressures.	[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from key studies.

Protocol 1: Surficial Carbon Dioxide Removal (CDR) with Peridotite

This experiment aimed to measure the CO₂ sequestration capacity of ultramafic rock through surficial CDR.

- Materials: Crushed peridotite, deionized water, and ultra-basic Ca-rich waters.
- Apparatus: A sealed chamber with a headspace for monitoring gaseous CO₂ concentrations.
- Procedure:
 - Place a known mass of crushed peridotite in the reaction vessel.
 - Add a specific volume of the test fluid (deionized water or ultra-basic water).
 - Seal the chamber and monitor the CO₂ concentration in the headspace over time using a CO₂ sensor.
 - Collect fluid samples at regular intervals to analyze for total inorganic carbon and aqueous species such as Ca, Mg, and Si.
 - Analyze the solid phases post-experiment using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify carbonate minerals.
- Data Analysis: Calculate the CO₂ flux and the percentage of CO₂ converted to solid carbonates using a carbon mass balance model[2].

Protocol 2: In-situ CO₂ Sequestration in Serpentine

This study investigated the extent of carbonate formation in serpentine cores under conditions relevant to geological sequestration.

- Materials: Small core samples (e.g., 3 cm long) of serpentine, wet supercritical CO₂, and CO₂-saturated brine.
- Apparatus: High-pressure, high-temperature reaction vessels made of stainless steel with wetted parts lined with PTFE.

- Procedure:
 - Place the serpentinite core samples in the reaction vessels.
 - Introduce the reactive fluid (wet supercritical CO₂ or CO₂-saturated brine).
 - Maintain the vessels at elevated temperature and pressure (e.g., 70°C and 100 bar) for an extended period (e.g., 8 months).
 - Agitate the solution periodically using a magnetic stirrer.
 - After the experiment, analyze the solid samples to determine the extent of carbonate formation and the mass of CO₂ captured.
- Analysis: Characterize the mineralogical changes and carbonate precipitation on the core surface and within fractures using microscopy and other analytical techniques[3].

Protocol 3: pH-Swing Mineral Carbonation of Serpentinite

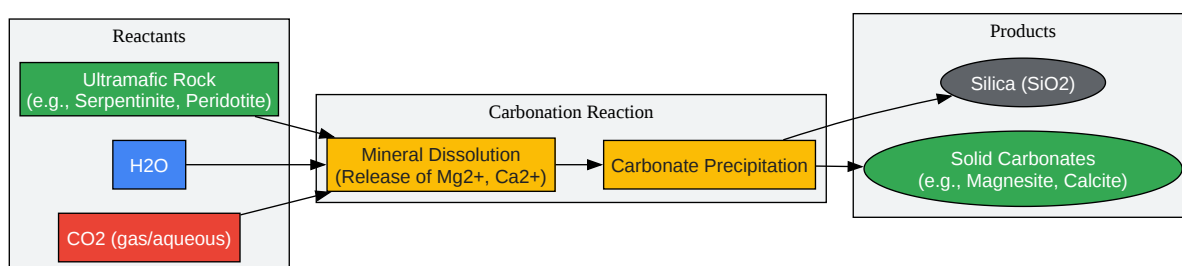
This protocol focuses on enhancing the dissolution of serpentinite for ex-situ mineral carbonation.

- Materials: Powdered serpentinite rock, hydrochloric acid (HCl), and a base for pH adjustment.
- Procedure:
 - Acid Dissolution: React the serpentinite powder with an HCl solution at a specific concentration and temperature (e.g., 2.5 M HCl at 100°C) for a set duration to extract magnesium ions into the solution.
 - pH Swing: After the dissolution step, raise the pH of the magnesium-rich solution to basic conditions (pH 9-11) to promote the precipitation of magnesium carbonate.
 - Carbonation: Introduce CO₂ into the basic solution to precipitate magnesium carbonate.

- Analysis: Measure the magnesium extraction efficiency and the CO₂ capture efficiency[10] [11].

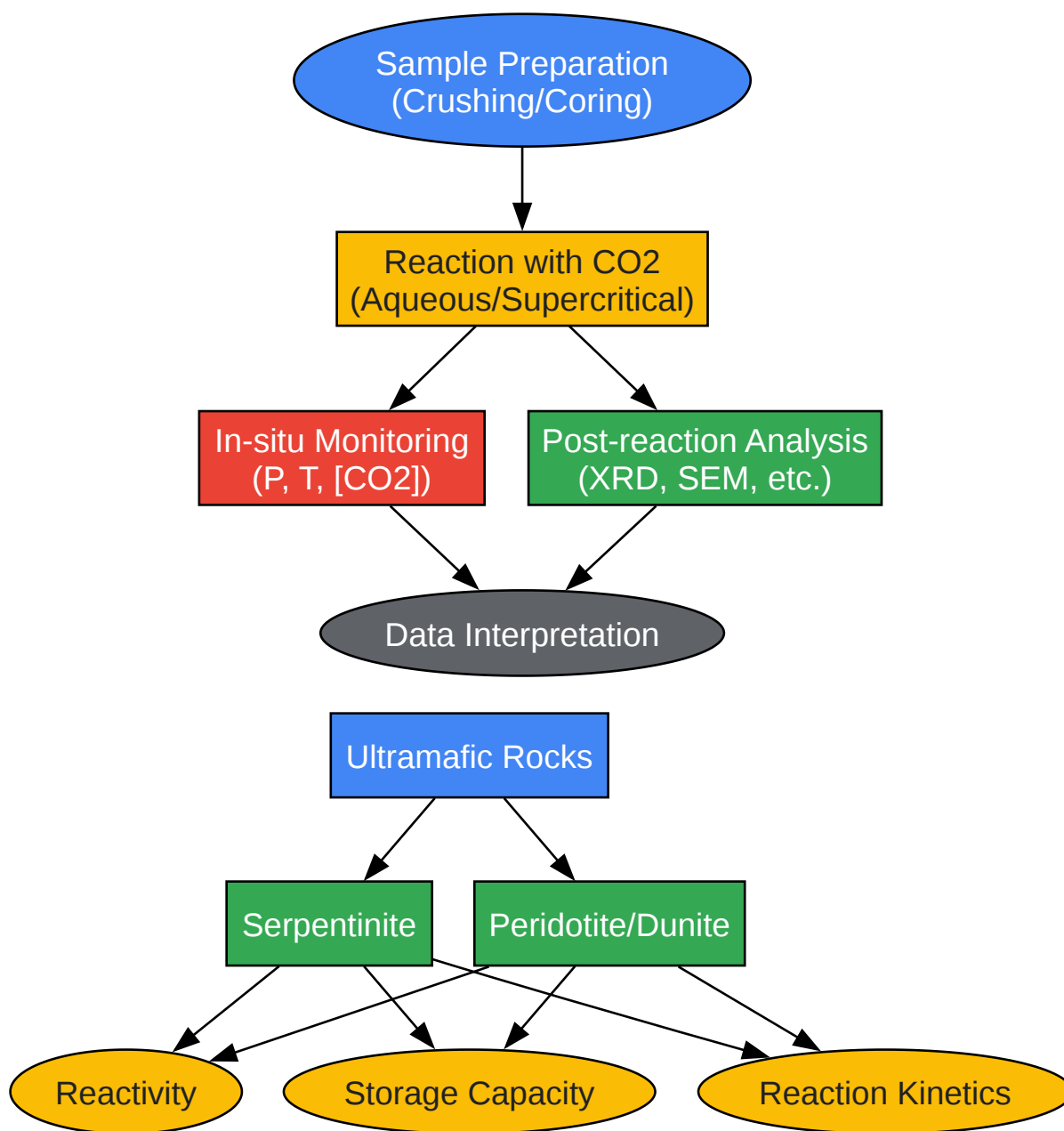
Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows in ultramafic rock carbonation.



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Caption: General mineral carbonation pathway for ultramafic rocks.



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